Jak3/btk-IN-4
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Overview
Description
Jak3/btk-IN-4 is a potent inhibitor targeting both Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in various biological processes, including immune system function and cancer development. The simultaneous inhibition of JAK3 and BTK pathways exhibits synergistic effects, making this compound a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak3/btk-IN-4 involves multiple steps, including the formation of key intermediates through cyclization, chlorination, and oxidation reactions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Jak3/btk-IN-4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Jak3/btk-IN-4 has a wide range of scientific research applications, including:
Cancer Research: It has shown potential in improving antitumor T-cell immunity and enhancing the efficacy of immunotherapy.
Autoimmune Diseases: The compound is being investigated for its role in treating autoimmune diseases by inhibiting key signaling pathways.
Inflammatory Diseases: This compound is also being studied for its effects on inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
Jak3/btk-IN-4 exerts its effects by simultaneously inhibiting the JAK3 and BTK signaling pathways. JAK3 is involved in cytokine receptor signaling, while BTK plays a crucial role in B-cell receptor signaling. The inhibition of these pathways leads to reduced immune cell activation and proliferation, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis.
Ibrutinib: A BTK inhibitor used for treating B-cell malignancies.
Ritlecitinib: Another dual inhibitor targeting JAK3 and BTK
Uniqueness
Jak3/btk-IN-4 is unique due to its dual inhibition of both JAK3 and BTK, which provides synergistic effects not seen with single-target inhibitors. This dual inhibition makes it a promising candidate for treating complex diseases involving multiple signaling pathways .
Properties
Molecular Formula |
C21H25ClN8O |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[1-[5-chloro-2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,8-diazaspiro[3.5]nonan-8-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H25ClN8O/c1-3-16(31)28-8-5-6-21(13-28)7-9-30(21)19-17-15(22)11-23-18(17)26-20(27-19)25-14-10-24-29(4-2)12-14/h3,10-12H,1,4-9,13H2,2H3,(H2,23,25,26,27) |
InChI Key |
UEQJTAASROYNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)N4CCC45CCCN(C5)C(=O)C=C |
Origin of Product |
United States |
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